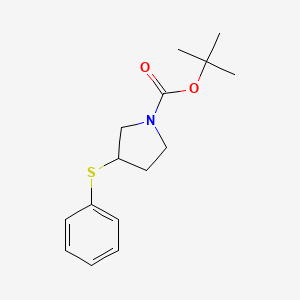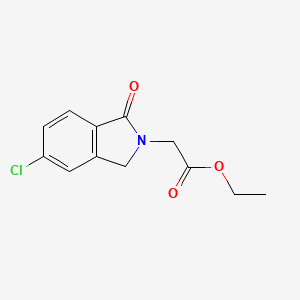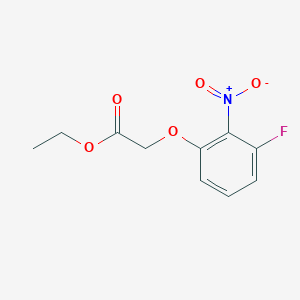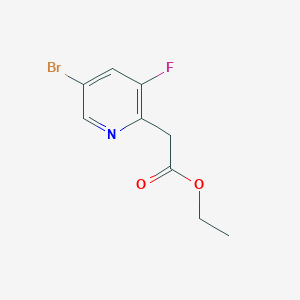
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate is a fluorinated pyridine derivative with a bromo substituent at the 5-position and an ethyl acetate group at the 2-position. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 5-bromo-3-fluoropyridin-2-ylboronic acid with ethyl bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a suitable solvent like toluene or water at elevated temperatures.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of 5-bromo-3-fluoropyridin-2-ol with ethyl bromoacetate in the presence of a strong base like sodium hydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Suzuki-Miyaura cross-coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen, resulting in the formation of 5-fluoropyridin-2-yl derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromo group with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.
Major Products Formed:
Carboxylic acids and ketones from oxidation reactions.
Hydrogenated derivatives from reduction reactions.
Various nucleophilic substitution products.
Scientific Research Applications
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated probes for imaging and diagnostics.
Medicine: It is a precursor in the synthesis of drugs that target various diseases, including cancer and infectious diseases.
Industry: The compound is employed in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate exerts its effects depends on its specific application. In drug synthesis, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Ethyl 2-(3-fluoropyridin-2-yl)acetate: Lacks the bromo substituent.
Ethyl 2-(5-bromopyridin-2-yl)acetate: Lacks the fluoro substituent.
Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate: Contains a chloro substituent instead of fluoro.
Uniqueness: Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate is unique due to the presence of both bromo and fluoro substituents on the pyridine ring, which significantly affects its reactivity and biological activity compared to its analogs.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structural features and the ability to undergo diverse chemical reactions contribute to its widespread use in research and development.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJDLCJHQZNLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
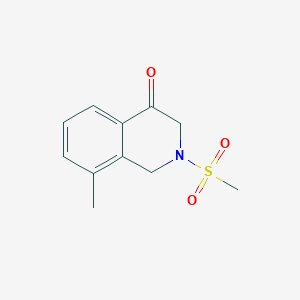

![[4-(PIperazin-1-yl)phenyl]boronic acid dihydrochloride](/img/structure/B8134001.png)
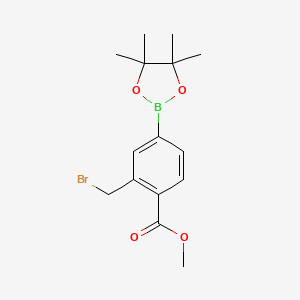
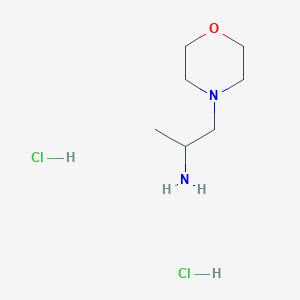
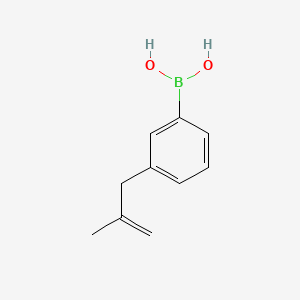
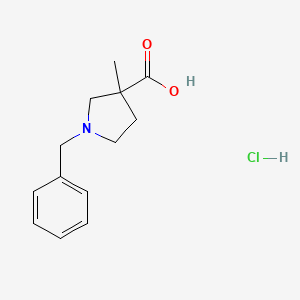
![tert-Butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate](/img/structure/B8134041.png)
